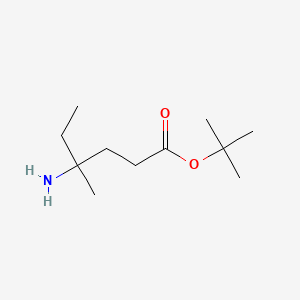

tert-Butyl 4-amino-4-methylhexanoate

Description

The provided evidence extensively covers tert-Butyl Alcohol (tert-Butanol, CAS No: 75-65-0), a flammable, colorless liquid or crystalline solid with a camphor-like odor. It is widely used in pharmaceuticals, fragrances, paint removers, and as a gasoline additive . Key properties include:

- Molecular Formula: C₄H₁₀O

- Boiling Point: 180°F (82.4°C)

- Flash Point: 52°F (11°C)

- Health Hazards: Acute exposure causes skin/eye irritation, nausea, dizziness, and respiratory distress; chronic exposure may lead to liver/kidney effects and bronchitis .

- Safety Ratings: NFPA hazard codes include Health Risk 2, Flammability 3, and Reactivity 0 .

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl 4-amino-4-methylhexanoate |

InChI |

InChI=1S/C11H23NO2/c1-6-11(5,12)8-7-9(13)14-10(2,3)4/h6-8,12H2,1-5H3 |

InChI Key |

YJBHNTUJGQUQAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylhexanoate typically involves the esterification of 4-amino-4-methylhexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

4-amino-4-methylhexanoic acid+tert-butyl alcoholacid catalysttert-Butyl 4-amino-4-methylhexanoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products:

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-4-methylhexanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules

Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the synthesis of novel therapeutic agents, particularly in the field of oncology and neurology.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-methylhexanoate depends on its specific application. In general, the compound can interact with molecular targets through its amino and ester functional groups. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, in drug development, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Physical and Chemical Properties

Key Observations :

- Flammability: tert-Butyl Alcohol (Flash Point 11°C) is more flammable than n-Butanol (35°C) but comparable to ethanol and isopropanol .

- Volatility: Its vapor pressure (40 mmHg) is higher than n-Butanol’s, increasing inhalation risks in occupational settings .

Key Observations :

- tert-Butyl Alcohol has stricter exposure limits (OSHA PEL 100 ppm) compared to ethanol (1,000 ppm) and isopropanol (400 ppm), reflecting higher toxicity .

- Unique hazards include explosive hydrogen gas generation when reacting with alkali metals and decomposition into flammable isobutylene with strong acids .

Reactivity and Handling

Key Observations :

- tert-Butyl Alcohol’s incompatibility with oxidizers and alkali metals necessitates specialized handling (e.g., grounded containers, dry chemical extinguishers) compared to ethanol .

Biological Activity

tert-Butyl 4-amino-4-methylhexanoate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Molecular Structure:

- Chemical Formula: C_{12}H_{25}N_{1}O_{2}

- Molecular Weight: 213.34 g/mol

- CAS Number: 191871-91-7

Research indicates that this compound may exhibit multiple mechanisms of action, particularly as an inhibitor of acetylcholinesterase (AChE) and β-secretase. These actions are crucial in the context of Alzheimer's disease (AD) where the inhibition of these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of AD pathology.

-

Acetylcholinesterase Inhibition:

- Inhibition of AChE leads to increased levels of acetylcholine, which may enhance cholinergic signaling in the brain.

- Studies have shown that the compound exhibits a moderate inhibitory effect on AChE with an IC50 value around 0.17 μM, suggesting significant potential for cognitive enhancement in neurodegenerative contexts .

- β-Secretase Inhibition:

Protective Effects Against Oxidative Stress

In vitro studies have demonstrated that this compound possesses protective effects against oxidative stress-induced neuronal damage. Specifically, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to amyloid-beta .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a scopolamine-induced model of cognitive impairment in rats. The results indicated:

- Reduction in Aβ Aggregation: The compound significantly reduced amyloid-beta levels compared to control groups.

- Behavioral Improvements: Rats treated with the compound exhibited improved memory performance on behavioral tests compared to untreated groups .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.